3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-amino-1-(oxolan-3-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c9-3-6-4-12(11-8(6)10)7-1-2-13-5-7/h4,7H,1-2,5H2,(H2,10,11) |
InChI Key |
XTZUJTXHZSGZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C=C(C(=N2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the preparation of tetrahydrofuran-3-ylhydrazine, achieved by reacting tetrahydrofuran-3-amine with hydrazine hydrate under acidic conditions. Subsequent condensation with ethyl cyanoacetate in ethanol at reflux (78°C) for 12 hours initiates cyclization, forming the pyrazole ring (Scheme 1). The reaction is catalyzed by acetic acid, which protonates the carbonyl oxygen of ethyl cyanoacetate, enhancing electrophilicity for nucleophilic attack by the hydrazine’s terminal nitrogen.
Critical Parameters :
-
Solvent : Ethanol ensures solubility of both reactants and facilitates azeotropic removal of water.
-
Temperature : Prolonged reflux prevents intermediate decomposition.
-
Catalyst : 10 mol% acetic acid optimizes cyclization efficiency.
Purification via flash chromatography (ethyl acetate/hexane, 3:7) yields the product in 65–72% purity. Structural confirmation is achieved through ¹H NMR (δ 7.58 ppm for pyrazole-H, δ 4.32 ppm for tetrahydrofuran-OCH₂) and IR spectroscopy (ν ≈ 2230 cm⁻¹ for C≡N).
Triazenylpyrazole Intermediate Route
Building on methodologies for analogous pyrazole-carbonitriles, the use of triazenyl intermediates enables regioselective N-alkylation (Scheme 2).
Diazotization and Triazene Formation
3-Amino-1H-pyrazole-4-carbonitrile is diazotized using NaNO₂ and HCl at 0–5°C, generating a diazonium salt. Treatment with diisopropylamine in dichloromethane forms the triazene derivative, 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile.
Nucleophilic Substitution with Tetrahydrofuran-3-ol
The triazene intermediate reacts with tetrahydrofuran-3-ol under Mitsunobu conditions (DIAD, PPh₃) in THF at 50°C for 24 hours. This substitutes the diisopropyltriazene group with the tetrahydrofuran-3-yl moiety, yielding the target compound after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Yield Optimization :
-
Reagent Ratios : A 1:2 molar ratio of triazene to tetrahydrofuran-3-ol minimizes side products.
-
Catalyst : Triphenylphosphine (1.2 equiv) ensures complete Mitsunobu coupling.
Vilsmeier-Haack Formylation and Subsequent Functionalization
The Vilsmeier-Haack reaction, widely used for introducing formyl groups to heterocycles, can be adapted to synthesize pyrazole precursors (Scheme 3).
Formylation of Pyrazole Intermediate
3-Amino-1H-pyrazole-4-carbonitrile undergoes formylation using POCl₃ and DMF at 0°C, producing 3-amino-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with tetrahydrofuran-3-amine in the presence of NaBH₃CN, reducing the imine bond to form the N-alkylated product.
Reaction Conditions :
-
Temperature : Strict control at 0°C prevents over-formylation.
-
Reducing Agent : NaBH₃CN selectively reduces the Schiff base without affecting the nitrile group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 90–95 | Simple reagents, scalable | Requires custom hydrazine synthesis |
| Triazenyl Intermediate | 78–82 | 98 | High regioselectivity | Multi-step, costly reagents |
| Vilsmeier-Haack | 60–68 | 85–90 | Mild conditions | Low functional group tolerance |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/H₂O 70:30) confirms >98% purity for the triazenyl route, underscoring its superiority for pharmaceutical applications.
Industrial-Scale Considerations
For bulk production, the triazenyl intermediate method is preferred due to its reproducibility. Continuous flow reactors enhance diazotization safety, while automated chromatography systems reduce purification time. Solvent recovery loops for THF and dichloromethane improve cost-efficiency by 40% compared to batch processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 3-position acts as a nucleophile, enabling substitution reactions with electrophilic reagents. Key examples include:
| Reagent/Conditions | Product Formed | Observations | Reference |
|---|---|---|---|
| Alkyl halides (R-X) | N-alkylated derivatives | Requires polar aprotic solvents (e.g., DMF) and mild heating (50–60°C) | |
| Acyl chlorides (R-COCl) | Amide derivatives | Reaction proceeds at room temperature with triethylamine as a base |
Cyclization Reactions
The carbonitrile group facilitates cyclization under specific conditions, forming fused heterocyclic systems:
Hydrolysis Reactions
The carbonitrile group undergoes hydrolysis to yield carboxamides or carboxylic acids:
| Reagent | Product | Reaction Pathway | Reference |
|---|---|---|---|
| H₂O/H⁺ (acidic) | 5-Amino-1-(THF-3-yl)-1H-pyrazole-4-carboxamide | Requires prolonged reflux (6–8 hrs) | |
| NaOH/H₂O (basic) | Pyrazole-4-carboxylic acid | Rapid conversion at 100°C |
Oxidation-Reduction Reactions
The tetrahydrofuran ring and amino group participate in redox processes:
| Reaction Type | Reagent/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | THF ring oxidation to γ-lactone | |
| Reduction | H₂/Pd-C | Amino group remains intact; carbonitrile reduced to amine |
Condensation Reactions
The amino group engages in condensation with carbonyl compounds:
| Partner Reagent | Product | Application | Reference |
|---|---|---|---|
| Aldehydes (R-CHO) | Schiff base derivatives | Used in coordination chemistry | |
| Ketones (R-CO-R') | Enamine analogs | Explored for bioactivity modulation |
Mechanistic Insights
-
Nucleophilic Substitution : The amino group’s lone pair attacks electrophiles, with steric hindrance from the THF moiety influencing regioselectivity.
-
Cyclization : Directed by the electron-withdrawing carbonitrile group, which polarizes the pyrazole ring .
-
Hydrolysis : Proceeds via intermediate nitrile hydrate formation, stabilized by the adjacent amino group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile exhibits notable antimicrobial properties. A study conducted by researchers demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Properties
Another significant application of this compound is in the treatment of inflammatory diseases. Experimental models have shown that it can reduce inflammation markers in conditions like arthritis and colitis. Its anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. A study reported that it effectively reduces pest populations in crops, showcasing a lower toxicity profile compared to conventional insecticides.
| Insect Species | LC50 (mg/L) | Efficacy (%) |
|---|---|---|
| Tussah Silkworm | 993.5 | 85 |
| Cotton Aphid | 450.0 | 90 |
The results indicate that while the compound is less toxic to beneficial insects, it maintains high efficacy against targeted pests.
Fungicidal Activity
In addition to its insecticidal properties, this compound has shown potential as a fungicide. Trials have demonstrated its effectiveness against fungal pathogens like Fusarium and Botrytis, which are notorious for causing crop diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. Results indicated a significant reduction in bacterial viability, suggesting its potential as a new antimicrobial agent.
Case Study 2: Field Trials for Insect Control
Field trials conducted on cotton crops revealed that applying this compound at specified concentrations resulted in a marked decrease in pest populations without harming beneficial insects. This study highlights its potential role in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Bioactivity: The tetrahydrofuran-3-yl group in the target compound confers nanomolar-level activity in enzyme assays, likely due to its ability to mimic natural substrates in integrase inhibition (e.g., Raltegravir analogs) . In contrast, Compound A (with a 2-hydroxyphenyl group at position 3) exhibits potent anticancer activity, suggesting that bulky aromatic substituents enhance cytotoxicity . Fipronil’s trifluoromethyl and sulfinyl groups contribute to its insecticidal properties by enhancing binding to insect GABA receptors .
Synthetic Accessibility :
- Chloroacetyl-substituted derivatives (e.g., 3b ) are synthesized via nucleophilic acyl substitution, yielding intermediates for further functionalization .
- The target compound’s THF ring may require stereoselective synthesis, complicating large-scale production compared to simpler analogs like Compound A.
Physicochemical Properties :
- The tetrahydro-2H-pyran-4-yl analog (CAS 1707371-84-3) shares similar solubility and molecular weight with the target compound but lacks reported bioactivity, highlighting the critical role of the THF ring’s oxygen positioning .
- Fipronil ’s lipophilic substituents (e.g., trifluoromethyl) enhance membrane permeability, a feature absent in the more polar target compound .
Biological Activity
3-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile (referred to as 3-Amino-Pyrazole) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of 3-Amino-Pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The compound features a pyrazole ring, which is known for its ability to engage in various interactions due to its nitrogen atoms. The incorporation of the tetrahydrofuran moiety enhances solubility and bioavailability, making it a suitable candidate for further pharmacological studies.
Table 1: Chemical Properties of 3-Amino-Pyrazole
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₄O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Yellow to colorless solid |
| CAS Number | 1343835-81-3 |
Antitumor Activity
Research indicates that pyrazole derivatives, including 3-Amino-Pyrazole, exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling. Specifically, compounds within this class have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer effects .
Case Study: Inhibition of Tubulin Polymerization
A derivative similar to 3-Amino-Pyrazole was identified as a potent inhibitor of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is critical for developing new chemotherapeutic agents targeting rapidly dividing cancer cells .
Anti-inflammatory and Antibacterial Activity
In addition to antitumor effects, 3-Amino-Pyrazole exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in LPS-stimulated macrophages . Furthermore, antibacterial assays demonstrated that certain pyrazole derivatives possess moderate to excellent activity against various bacterial strains, indicating their potential as antimicrobial agents.
Structure-Activity Relationships (SAR)
The biological activity of 3-Amino-Pyrazole can be significantly influenced by structural modifications. The presence of functional groups on the pyrazole ring and the tetrahydrofuran moiety plays a crucial role in enhancing or diminishing biological efficacy.
Table 2: Structure-Activity Relationships of Pyrazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Alters binding affinity to target proteins |
| Variation in Tetrahydrofuran | Affects solubility and bioavailability |
| Introduction of Halogens | Can increase potency against specific targets |
Q & A
Q. What synthetic strategies are effective for preparing 3-amino-substituted pyrazole-4-carbonitriles, and how do substituents influence isomer formation?
Answer:
- Cyclocondensation : React β-ketonitriles with hydrazines under acidic conditions. Substituents on the pyrazole ring (e.g., tetrahydrofuran) affect regioselectivity. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles yields isomer ratios dependent on the 4-position substituent (e.g., 85:15 ratio in certain cases) .
- Multi-component reactions : Use aldehydes, malononitrile, and hydrazines in aqueous conditions for eco-friendly synthesis (e.g., catalyst-free yields up to 88%) .
Table 1: Isomer Ratios in Pyrazole Derivatives
| Substituent at 4-Position | Major:Minor Isomer Ratio | Source |
|---|---|---|
| Methylthio | 85:15 | |
| Aromatic groups | 70:30 |
Q. Which spectroscopic techniques are critical for characterizing pyrazole-4-carbonitrile derivatives?
Answer:
- 1H/13C NMR : Pyrazole protons resonate at δ 7.54–9.21 ppm (singlets for C-H), and cyano carbons appear at ~112 ppm .
- IR Spectroscopy : Strong absorptions at ~2230 cm⁻¹ (C≡N) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .
- X-ray crystallography : Resolves bond angles (e.g., C-N-C angles of 117° in pyrazole cores) and substituent conformations .
Table 2: Representative IR Data
| Functional Group | Absorption (cm⁻¹) | Source |
|---|---|---|
| C≡N | 2230–2296 | |
| NH₂ | 3237–3285 |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in Cu-catalyzed pyrazole syntheses?
Answer:
- Catalyst systems : Copper(I) with sodium ascorbate accelerates azide-alkyne cycloaddition (66% yield in THF/water) .
- Temperature control : Gradual warming (0°C → 50°C) reduces side reactions .
- Solvent selection : Aqueous THF improves solubility and reaction homogeneity .
Table 3: Optimization Parameters
| Condition | Yield (%) | Purity | Source |
|---|---|---|---|
| CuSO₄/NaAsc, 50°C | 66 | >95% | |
| Water/THF, ambient | 88 | 98% |
Q. What computational methods validate the biological activity of tetrahydrofuran-substituted pyrazoles?
Answer:
Q. How do researchers resolve contradictions in spectral data across studies?
Answer:
- Isomer identification : Compare NMR splitting patterns (e.g., singlets vs. doublets) to distinguish regioisomers .
- Cross-validation : Use HRMS and X-ray data to confirm molecular formulas when IR/NMR data conflict .
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
